N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine
Description
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a sec-butyl (butan-2-yl) amine at position 3. Its molecular formula is C₇H₁₃N₃O (molecular weight: 155.20 g/mol) .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-butan-2-yl-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H13N3O/c1-4-5(2)8-7-9-6(3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10) |
InChI Key |
HSORVPCGORUAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxidized oxadiazole compounds.
Scientific Research Applications
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The butan-2-yl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine (n-butyl analog):
N-Cyclohexyl-3-(4-nitrophenyl)-N-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5-amine (Ox6) :
Aryl-Substituted Derivatives
3-(3-Bromophenyl)-1,2,4-oxadiazol-5-amine :
- 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine: Molecular formula: C₈H₆BrN₃O (molecular weight: 240.06 g/mol). Note: Ortho-substitution likely reduces solubility compared to para-substituted analogs .
Heteroaryl-Substituted Derivatives
- N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine: Substituents: Pyridinyl and tetrahydropyran groups.
Comparison with Thiadiazole Analogs
- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine :
Key Findings and Implications
Branching Effects : The sec-butyl group in the target compound may confer lower melting points and higher solubility compared to n-butyl analogs due to reduced crystallinity .
Aryl vs.
Heterocycle Variation : Thiadiazoles (e.g., 1,3,4-thiadiazole) offer distinct electronic profiles compared to oxadiazoles, impacting reactivity and drug-likeness .
Biological Activity
N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 155.20 g/mol. The unique arrangement of the butan-2-yl and methyl groups contributes to its distinct chemical properties and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial activity. This compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism may involve interference with microbial enzymes or receptors, disrupting essential biological processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). Flow cytometry assays indicated that this compound acts in a dose-dependent manner to inhibit cell proliferation and promote cell cycle arrest at the G0-G1 phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing its affinity for proteins involved in disease mechanisms .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound possesses unique features that may enhance its biological activity. Below is a comparison table highlighting these similarities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Cyclopropyl-N-(3-methylbutan-2-yl)-1,2,4-oxadiazol-5-amine | C10H17N3O | Contains a cyclopropyl group which may enhance biological activity. |
| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amines | C10H17N3O | Exhibits similar biological activities but differs in substitution patterns. |
| 1,2,4-Oxadiazole derivatives | Varied | General class known for diverse biological activities; less specific than N-(Butan-2-YL)-3-methyl. |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity : A recent investigation found that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. Specifically, it showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential as a therapeutic agent in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Butan-2-YL)-3-methyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions. For example, the oxadiazole ring can be formed via condensation of a substituted amidoxime with a ketone or acid chloride. Key parameters include:
- Temperature : 80–120°C for cyclization.
- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency.
- Catalysts : Lewis acids like ZnCl₂ or MgSO₄ may accelerate ring closure .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at position 3, butan-2-yl at position 5).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₈H₁₄N₃O).
- Purity assessment :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What are the key physicochemical properties relevant to experimental design?
- Physical properties :
- Melting point : ~120–125°C (varies with purity).
- Solubility : Moderate in DMSO (>10 mg/mL), low in water (<1 mg/mL).
- Chemical stability :
- Stable under inert atmospheres (N₂/Ar) at room temperature.
- Susceptible to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Experimental design :
- Derivatization : Synthesize analogs by modifying the butan-2-yl group (e.g., cyclopropyl, fluoroethyl) and the methyl substituent on the oxadiazole ring.
- Biological assays : Test against targets like kinases (e.g., EGFR, VEGFR) or microbial enzymes using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity measurements.
- Data analysis : Use multivariate regression models to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .
Q. What strategies resolve contradictions in reactivity or bioactivity data across studies?
- Case example : Discrepancies in enzyme inhibition IC₅₀ values may arise from assay conditions (e.g., pH, ionic strength).
- Resolution :
- Orthogonal assays : Validate results using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence quenching).
- Crystallography : Co-crystallize the compound with its target (e.g., SHELX-refined structures) to identify binding modes and explain anomalous data .
Q. How can computational methods enhance the understanding of this compound’s interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites.
- MD simulations : Perform 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes.
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to explain regioselectivity in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
